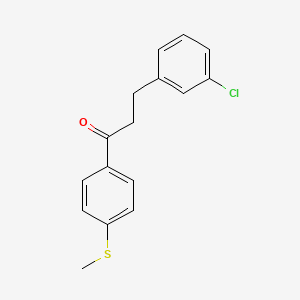

3-(3-Chlorophenyl)-4'-thiomethylpropiophenone

Description

3-(3-Chlorophenyl)-4'-thiomethylpropiophenone (CAS: 898750-43-1) is a halogenated aromatic ketone with a molecular formula of C₁₆H₁₄ClFOS and a molecular weight of 308.8 g/mol. The compound features a 3-chlorophenyl group attached to the propiophenone backbone, along with a thiomethyl (-SCH₃) substituent at the 4'-position of the phenyl ring. Its density is predicted to be 1.27 g/cm³, and its boiling point is estimated at 448.5°C under standard conditions .

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClOS/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNZIQNVOAFILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644423 | |

| Record name | 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-50-0 | |

| Record name | 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with 4’-thiomethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone often involves the chlorination of propiophenone followed by thiomethylation. The chlorination step uses chlorine gas in the presence of a catalyst like aluminum trichloride, while the thiomethylation step involves the reaction of the chlorinated product with a thiomethylating agent such as methylthiol in the presence of a base .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Chlorophenyl)-4’-thiomethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

3-(3-Chlorophenyl)-4’-thiomethylpropiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in oxidative phosphorylation, thereby affecting cellular energy production . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position Variations

3-(3-Chlorophenyl)-2'-thiomethylpropiophenone

- Structural Difference : The thiomethyl group is at the 2'-position instead of the 4'-position.

- Steric hindrance near the ketone group in the 2'-position may reduce reactivity in downstream reactions .

Halogen and Functional Group Modifications

3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone

- Structural Difference : An additional fluorine atom at the 5-position of the chlorophenyl ring.

- Its molecular weight (308.8 g/mol) matches the parent compound, but the fluorine may alter metabolic stability .

3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone

- Structural Difference : Methoxy (-OCH₃) replaces the chloro (-Cl) group on the phenyl ring.

- Implications : The electron-donating methoxy group reduces electrophilicity compared to the electron-withdrawing chloro substituent. This could decrease reactivity in electrophilic substitution reactions but improve solubility in polar solvents .

3-Chloro-4'-fluoropropiophenone

- Structural Difference : Fluorine replaces the thiomethyl group at the 4'-position.

- Implications : The absence of sulfur reduces molecular weight (CAS: 347-93-3; formula: C₉H₈ClFO) and may decrease lipophilicity. Fluorine’s small size and high electronegativity could enhance metabolic resistance compared to thiomethyl .

Physical and Chemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 3-(3-Chlorophenyl)-4'-thiomethylpropiophenone | C₁₆H₁₄ClFOS | 308.8 | 1.27 | 448.5 | 3-Cl, 4'-SCH₃ |

| 3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone | C₁₆H₁₃ClF₂OS | 326.8 | N/A | N/A | 3-Cl, 5-F, 4'-SCH₃ |

| 3-Chloro-4'-fluoropropiophenone | C₉H₈ClFO | 186.6 | N/A | N/A | 3-Cl, 4'-F |

| 3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone | C₁₇H₁₇O₂S | 293.4 | N/A | N/A | 3-OCH₃, 4'-SCH₃ |

Activité Biologique

3-(3-Chlorophenyl)-4'-thiomethylpropiophenone, a compound with the CAS number 898762-50-0, has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a thiomethyl group and a chlorophenyl moiety, which contribute to its biological activity. The molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example, the compound demonstrated activity against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 40 to 100 µg/mL, indicating a potent antimicrobial effect comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notably:

- Cell Viability Assays : In MCF-7 breast cancer cells, this compound reduced cell viability significantly with an IC50 value of approximately 225 µM. This suggests that the compound may induce apoptosis in cancer cells .

- Mechanisms of Action : The compound has been shown to affect cell cycle progression, leading to an accumulation of cells in the S phase, indicating an interruption in DNA synthesis and potential induction of apoptosis .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

- Toxicity Studies : Preliminary assessments suggest that high concentrations can lead to cytotoxic effects in non-cancerous cells. The LDH enzyme activity was notably elevated in treated cells compared to controls, indicating cell membrane damage and cytotoxicity .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study highlighted that this compound exhibited a greater inhibition zone against E. faecalis than some known antibiotics, emphasizing its potential as a therapeutic agent .

- Cancer Cell Studies : In a recent study focused on breast cancer cells, the compound was found to significantly reduce cell proliferation and induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.